

Technical Guide: Enalapril N-Glucuronide Characterization and Analysis[1]

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Compound of Interest

Compound Name: *Enalapril N-Glucuronide*

Cat. No.: *B1155320*

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Executive Summary

Enalapril N-glucuronide is a Phase II metabolite and process impurity of the angiotensin-converting enzyme (ACE) inhibitor Enalapril.[1][2] Unlike its active metabolite Enalaprilat, which results from hydrolysis, the N-glucuronide results from the conjugation of glucuronic acid to the secondary amine of the alanyl moiety.[1] This compound serves as a critical reference standard in stability studies, impurity profiling, and pharmacokinetic (PK) assessments to ensure regulatory compliance (ICH Q3B).[1]

Chemical Identity & Properties

Core Chemical Data

The following data defines the specific N-glucuronide conjugate of the parent prodrug, Enalapril.

Property	Specification
Chemical Name	Enalapril N-β-D-Glucuronide
IUPAC Name	(2S)-1-[(2S)-2-[[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Molecular Formula	C ₂₆ H ₃₆ N ₂ O ₁₁
Molecular Weight	552.58 g/mol
Monoisotopic Mass	552.2319 Da
Appearance	White to Off-white Solid
Solubility	Soluble in Methanol, DMSO, Water (pH dependent)
pKa	~3.0 (Carboxylic acid of glucuronide), ~5.5 (Proline COOH)

Structural Connectivity

Enalapril contains a secondary amine within its internal alanyl-proline backbone.[1] N-glucuronidation occurs at this nucleophilic nitrogen atom.[1] This distinguishes it from Enalaprilat N-glucuronide (formed after ester hydrolysis) or potential O-glucuronides (formed at the terminal carboxyl group).[1]

Structural Components:

- Aglycone: Enalapril (Ethyl ester intact).[1][3]
- Conjugate: β-D-Glucuronic acid.
- Linkage: N-glycosidic bond between the anomeric carbon (C1) of glucuronic acid and the secondary amine nitrogen of Enalapril.[1]

Metabolic & Degradation Pathways

Understanding the origin of **Enalapril N-glucuronide** is vital for distinguishing metabolic clearance from chemical degradation.[1]

Biological Formation (Metabolism)

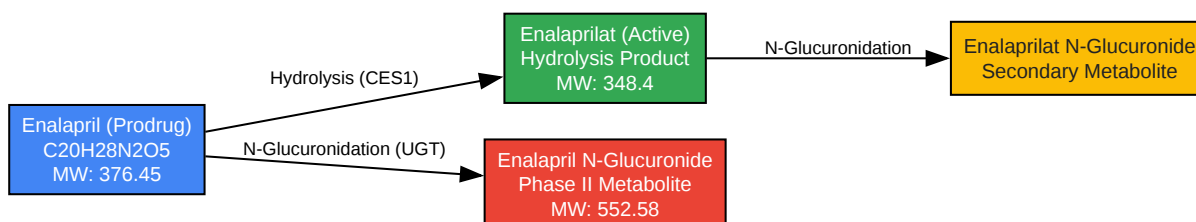
In vivo, Enalapril is primarily hydrolyzed by hepatic carboxylesterases (CES1) to Enalaprilat.[1] However, direct glucuronidation of the parent Enalapril by UDP-glucuronosyltransferases (UGTs) constitutes a minor clearance pathway.[1]

Chemical Formation (Degradation)

In pharmaceutical formulations, Enalapril can react with reducing sugars (excipients like lactose) via the Maillard reaction, but N-glucuronide specifically requires glucuronic acid.[1] It is more commonly synthesized as a reference standard to track Phase II metabolites in plasma samples.[1]

Pathway Visualization

The following diagram illustrates the divergence between bioactivation (Enalaprilat) and conjugation (N-Glucuronide).[1]



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Figure 1: Metabolic divergence of Enalapril showing the direct N-glucuronidation pathway versus the hydrolytic activation pathway.[1]

Analytical Methodology: LC-MS/MS Quantification

The detection of **Enalapril N-glucuronide** requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its polarity and potential thermal instability (source fragmentation).[1]

Sample Preparation Protocol

Objective: Isolate **Enalapril N-glucuronide** from human plasma while preventing in-source hydrolysis back to the parent drug.[1]

Step-by-Step Methodology:

- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL Eppendorf tube.
- Protein Precipitation: Add 150 μ L of ice-cold Acetonitrile (ACN) containing Internal Standard (Enalapril-d5).
 - Rationale: ACN precipitates proteins effectively while maintaining the solubility of polar glucuronides.[1]
- Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
- Supernatant Transfer: Transfer 100 μ L of supernatant to a clean vial.
- Dilution: Dilute 1:1 with 0.1% Formic Acid in Water.
 - Critical Control: Do not evaporate to dryness using high heat, as acyl/N-glucuronides can degrade.[1] Direct injection of diluted supernatant is preferred for stability.[1]

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1] Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 μ m, 2.1 x 50 mm). The T3 bonding is superior for retaining polar glucuronides.[1]

Mobile Phases:

- A: 0.1% Formic Acid in Water.[1][4]
- B: 0.1% Formic Acid in Acetonitrile.

Gradient:

- 0-0.5 min: 5% B (Isocratic hold for polar retention)[1]

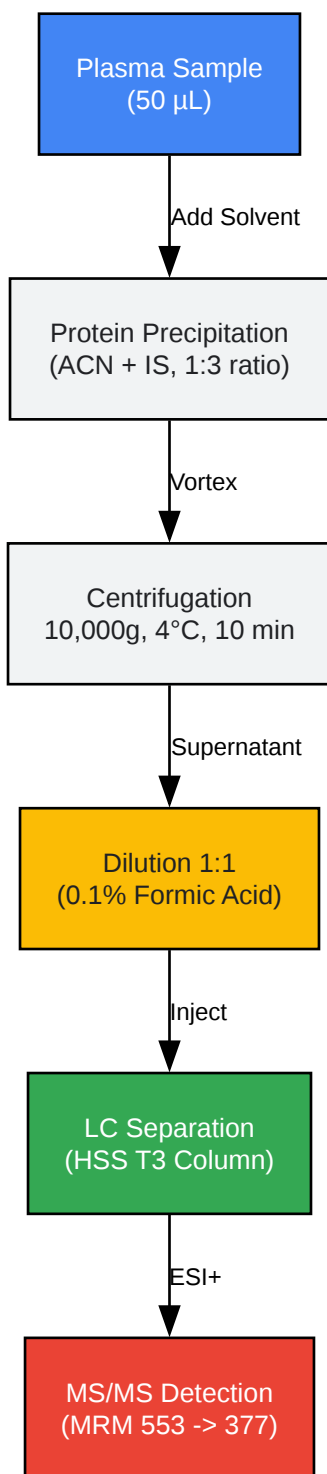
- 0.5-3.0 min: 5% → 95% B[1]
- 3.0-4.0 min: 95% B (Wash)[1]
- 4.0-4.1 min: 95% → 5% B[1]
- 4.1-5.0 min: 5% B (Re-equilibration)[1]

Mass Spectrometry Transitions (MRM)

The N-glucuronide is detected in Positive Electrospray Ionization (ESI+) mode.[1]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
Enalapril N-Glucuronide	553.3 [M+H] ⁺	377.2	25	Neutral loss of Glucuronic Acid (-176 Da)
Enalapril N-Glucuronide	553.3 [M+H] ⁺	234.1	40	Fragmentation of Enalapril backbone
Enalapril (Parent)	377.2 [M+H] ⁺	234.1	30	Primary Quantifier

Analytical Workflow Diagram



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Figure 2: Optimized sample preparation and detection workflow for labile N-glucuronide metabolites.

Synthesis & Reference Standards

For research and validation, **Enalapril N-glucuronide** is typically obtained via custom synthesis or enzymatic generation, as it is not a standard pharmacopeial reagent in all jurisdictions.[1]

Enzymatic Synthesis (Biomimetic)

This method is preferred for generating small quantities for metabolite identification.[1]

- Reagents: Enalapril Maleate, UDP-Glucuronic Acid (UDPGA), Recombinant UGT1A1/UGT1A9 or Human Liver Microsomes (HLM).[1][2]
- Protocol: Incubate Enalapril (50 μ M) with HLM (1 mg/mL) and UDPGA (2 mM) in Tris-HCl buffer (pH 7.4) with MgCl₂ (5 mM) at 37°C for 60-120 minutes.
- Purification: Quench with ACN, centrifuge, and isolate via semi-preparative HPLC.

Chemical Synthesis[1]

- Route: Reaction of Enalapril benzyl ester (to protect the carboxyl) with acetobromo- α -D-glucuronic acid methyl ester, followed by deprotection (hydrogenation/hydrolysis).[1]
- Availability: Commercial standards are available from specialized impurity vendors (e.g., Boc Sciences, Toronto Research Chemicals) with purity >95%.[1]

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